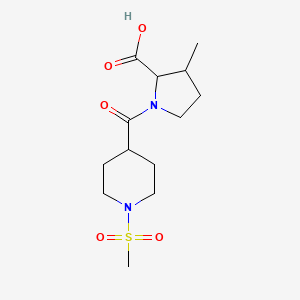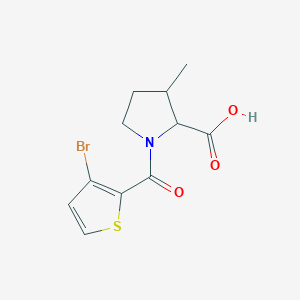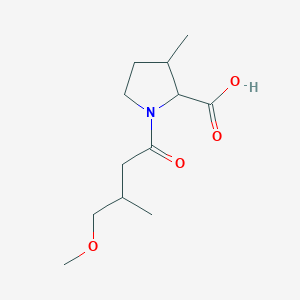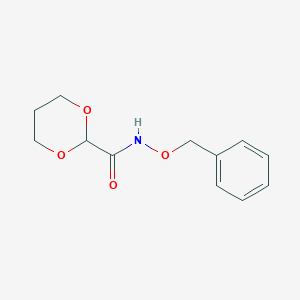
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. EPPC belongs to the class of pyrazole carboxamide derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to have a neuroprotective effect by modulating the activity of various receptors and reducing oxidative stress. Additionally, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has some limitations for lab experiments, including its high cost and limited availability. Additionally, the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide. One area of research is to further explore its potential as a neuroprotective agent, as it has shown promising results in various studies. Another area of research is to investigate its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide and its effects on various targets in the body.
合成法
The synthesis of 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide involves several steps, including the reaction of 4-chloropyrazole with N-propylpiperidine, followed by the reaction of the resulting compound with ethylmagnesium bromide and then with methyl isocyanate. The final product is obtained after purification and isolation.
科学的研究の応用
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been shown to have a neuroprotective effect and can prevent neurodegeneration. In oncology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells. In immunology, 3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation.
特性
IUPAC Name |
3-ethyl-1-methyl-N-piperidin-4-yl-N-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-10-19(12-6-8-16-9-7-12)15(20)13-11-18(3)17-14(13)5-2/h11-12,16H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKERAIZTNCMXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNCC1)C(=O)C2=CN(N=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-[2-(methylcarbamoyl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylic acid](/img/structure/B6627995.png)
![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)



![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![1-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-3-methoxypropan-2-ol](/img/structure/B6628025.png)

![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)
![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)